CID 92043607

Description

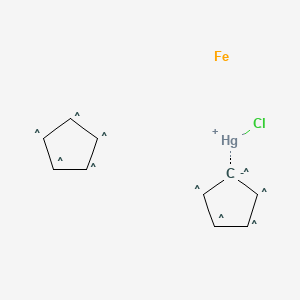

The compound with the identifier CID 92043607 is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

C10H9ClFeHg |

|---|---|

Molecular Weight |

421.07 g/mol |

InChI |

InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q;-1;;;+2/p-1 |

InChI Key |

VEYBYTQTRKFFEB-UHFFFAOYSA-M |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C-][CH]1.Cl[Hg+].[Fe] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 92043607 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions using reagents like chlorine or bromine.

The major products formed from these reactions depend on the specific functional groups present in CID 92043607 and the reaction conditions employed.

Scientific Research Applications

CID 92043607 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 92043607 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

The biological activity of CID 92043607 can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or cellular pathways. The compound's mechanism of action typically involves modulation of these targets, leading to various physiological effects.

Biological Assays and Findings

Numerous studies have evaluated the biological activity of related compounds, providing insights that may be applicable to CID 92043607. Key findings from relevant research include:

- Antineoplastic Activity : Compounds similar to CID 92043607 have shown promise as antineoplastic agents, inhibiting tumor growth in various cancer models. For instance, alkylating agents have been documented to induce DNA damage in cancer cells, triggering apoptosis .

- Enzyme Inhibition : Some studies suggest that CID 92043607 may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Cellular Response : Research indicates that compounds within this class can alter cellular signaling pathways, impacting processes such as cell cycle regulation and apoptosis.

Data Summary

Case Studies

While specific case studies on CID 92043607 are not available, analogous compounds have been studied extensively. For example:

- Case Study on Alkylating Agents : A study demonstrated the efficacy of alkylating agents in treating various types of neoplasms in animal models, highlighting their role in inducing DNA damage and subsequent tumor regression .

- Research on Enzyme Targets : Investigations into enzyme inhibitors similar to CID 92043607 revealed significant alterations in metabolic pathways, leading to enhanced understanding of their therapeutic potential.

Q & A

Q. How to address reproducibility challenges in CID 92043607 studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.